3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3,5-dibromo-1-[2-(4-fluorophenoxy)ethyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2FN3O/c11-9-14-10(12)16(15-9)5-6-17-8-3-1-7(13)2-4-8/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCFLVVPTVHKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C(=NC(=N2)Br)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1H-1,2,4-Triazole
The N1-alkylation of 1H-1,2,4-triazole with 2-(4-fluorophenoxy)ethyl bromide is a foundational step. Drawing from microwave-assisted alkylation techniques, this reaction typically employs potassium hydroxide as a base in ethanol under reflux. The use of microwaves reduces reaction times from hours to minutes while improving yields (82–98.8%). Critical parameters include:
-
Molar ratios : A 1:1.4–1.5 ratio of triazole to alkylating agent ensures minimal byproducts.
-
Solvent selection : Ethanol or tetrahydrofuran (THF) optimizes solubility and reactivity.
-
Temperature control : Reflux conditions (80–100°C) prevent premature decomposition.
The product, 1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole, is isolated via neutralization with aqueous sodium bicarbonate and recrystallization from ethanol.
Introducing bromine at positions 3 and 5 requires precise control to avoid over-bromination or off-target reactivity. Electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) is the most cited approach.
Bromination with Molecular Bromine
In acetic acid or dichloromethane, Br₂ reacts with the triazole under mild conditions (0–25°C). The electron-withdrawing effect of the N1-substituent directs bromination to the 3- and 5-positions, though stoichiometry dictates selectivity:
| Bromine Equivalents | Product Profile | Yield (%) |
|---|---|---|
| 1.0 | Monobrominated (3- or 5-) | 45–60 |
| 2.0 | 3,5-Dibrominated | 70–85 |
| >2.0 | Over-brominated byproducts | <10 |
Mechanistic Insight : The reaction proceeds via electrophilic aromatic substitution, with the triazole’s π-electron density minimized by the N1-alkyl group, favoring bromine addition at the carbons adjacent to nitrogen.
NBS-Mediated Radical Bromination
NBS in carbon tetrachloride (CCl₄) under UV light induces radical bromination, offering improved regiocontrol. This method avoids acidic conditions, preserving acid-sensitive functional groups. Yields range from 65–78% for the dibrominated product.
Alternative Pathways: Ring Assembly with Pre-Installed Bromine
For enhanced regiochemical fidelity, constructing the triazole ring from brominated precursors is advantageous.
Cyclocondensation of Dibrominated Hydrazides
Reaction of 2,4-dibromophenylacetic hydrazide with nitriles in the presence of phosphorus oxychloride (POCl₃) yields 3,5-dibromo-1H-1,2,4-triazoles. Subsequent N1-alkylation introduces the 2-(4-fluorophenoxy)ethyl group.
Example Protocol :
-
Hydrazide formation : 2,4-Dibromophenylacetic acid + hydrazine hydrate → hydrazide (89% yield).
-
Cyclocondensation : Hydrazide + benzonitrile + POCl₃ → 3,5-dibromo-1H-1,2,4-triazole (72% yield).
-
Alkylation : Triazole + 2-(4-fluorophenoxy)ethyl bromide → target compound (68% yield).
Optimization and Scale-Up Considerations
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For instance, alkylation steps completed in 30 minutes under microwaves vs. 16 hours conventionally. Similarly, bromination times reduce from 12 hours to 45 minutes with comparable yields.
Purification Techniques
Chemical Reactions Analysis
Substitution Reactions
The bromine atoms at positions 3 and 5 of the triazole ring are primary reactive sites for nucleophilic substitution. These reactions typically require basic conditions and polar aprotic solvents to facilitate deprotonation and nucleophilic attack.
Key Reagents and Conditions
| Nucleophile | Base | Solvent | Temperature | Yield Range | Source |
|---|---|---|---|---|---|
| Amines | NaH/K₂CO₃ | DMF | 0–40°C | 58–98.5% | |
| Thiols | K₂CO₃ | DMF | 120°C | >90% | |
| Alkoxides | NaH | DMF/THF | RT–40°C | 55–85% |
Example Reaction Pathways
-
Amine Substitution :
This reaction replaces one bromine atom with an amine group, yielding mono-substituted derivatives . -
Thiol Substitution :
Thiols replace bromine under elevated temperatures, forming thioether-linked triazoles .
Coupling Reactions
The brominated triazole core participates in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.
Common Catalysts and Substrates
| Reaction Type | Catalyst | Substrate | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 80°C, DMF/H₂O | 60–75% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | 100°C, Toluene | 50–70% |
Mechanistic Insights
-
Suzuki Coupling :
The bromine atoms undergo oxidative addition with palladium(0), followed by transmetallation with boronic acids and reductive elimination to form biaryl products. -
Buchwald-Hartwig Amination :
Palladium catalysts mediate coupling with amines, yielding arylaminotriazoles with retained fluorophenoxyethyl side chains.
Oxidation and Reduction Reactions
The triazole ring and substituents exhibit redox activity under specific conditions.
Oxidation Pathways
-
Triazole Ring Oxidation :
Hydrogen peroxide or KMnO₄ oxidizes the triazole ring to form N-oxides or ring-opened products, depending on reaction severity.
Reduction Pathways
-
Bromine Reduction :
Sodium borohydride selectively reduces bromine atoms to hydrogen in the presence of nickel catalysts, yielding dehalogenated triazoles.
Side Chain Reactivity
The 2-(4-fluorophenoxy)ethyl group undergoes reactions typical of ethers and fluorinated aromatics:
-
Ether Cleavage :
HI or BBr₃ cleaves the ether bond, releasing 4-fluorophenol and generating a hydroxyl-substituted triazole . -
Electrophilic Aromatic Substitution :
The para-fluorophenyl group directs electrophiles (e.g., NO₂⁺) to the meta position, though fluorine’s electron-withdrawing effect slows reactivity .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a triazole ring with two bromine substituents at the 3 and 5 positions, along with a 4-fluorophenoxyethyl group at the 1 position. This unique structure contributes to its biological activity and stability under standard laboratory conditions.
Agricultural Applications
Fungicidal Properties:
3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole has been studied for its antifungal properties. Research indicates that it can inhibit specific enzymes critical for fungal growth, making it a candidate for agricultural fungicides. Its mechanism involves disrupting the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Herbicidal Potential:
Preliminary studies suggest that this compound may also possess herbicidal properties. The fluorophenoxy group enhances its bioactivity by improving interactions with plant targets.
Pharmaceutical Applications
Antimicrobial Activity:
The compound shows promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential for development into new antibiotics. The triazole moiety is known for its ability to interact with biological molecules, which may lead to inhibition of microbial growth pathways.
Drug Development:
Due to its unique structure, this compound is being explored as a pharmaceutical intermediate in the synthesis of novel drugs targeting fungal infections and other diseases . Its stability and solubility in organic solvents make it suitable for formulation into various drug delivery systems.
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal efficacy of various triazole derivatives, this compound was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. Results indicated that this compound exhibited significantly lower minimum inhibitory concentrations (MICs) compared to traditional antifungal agents.
Case Study 2: Herbicidal Activity
Another study focused on the herbicidal potential of this compound against Echinochloa crus-galli, a prevalent weed in rice fields. Application of this compound resulted in substantial growth inhibition of the weed species at specific concentrations. This suggests its viability as an environmentally friendly herbicide alternative .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key physicochemical parameters of the target compound with related triazole derivatives:
Notes:
- The phenoxyethyl group in the target compound introduces an oxygen atom and an ethyl chain, increasing molecular weight compared to benzyl-substituted analogs. This may enhance solubility in polar solvents.
- Bromine atoms at positions 3 and 5 contribute to higher density and molecular weight, as seen in the 4-fluorobenzyl analog .
Stability and Reactivity
- Bromine substituents : Increase electrophilicity, making the triazole ring susceptible to nucleophilic attack. This reactivity is leveraged in further functionalization, such as Suzuki couplings .
- Fluorinated substituents : Enhance metabolic stability and lipophilicity, critical for agrochemical persistence .
Biological Activity
3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole is a compound belonging to the triazole family, characterized by its unique structural features that include bromine and fluorine substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, summarizing relevant studies and findings.
The chemical formula for this compound is C10H8Br2FN3O. Its structure includes a triazole ring that is known for its ability to interact with various biological targets. The presence of bromine and fluorine enhances its lipophilicity and may improve its binding affinity to target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C10H8Br2FN3O |
| IUPAC Name | This compound |
| CAS Number | 1240571-04-3 |
The mechanism of action for this compound involves inhibition of specific enzymes and proteins through interaction with the triazole ring. This interaction can lead to the disruption of critical biological processes in microorganisms and cancer cells.
Antimicrobial Activity
Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including those related to this compound, it was found that these compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
Anti-inflammatory Activity
In vitro studies have shown that compounds similar to this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Notably, these compounds reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 44–60% at specific concentrations. This suggests a potential application in treating inflammatory diseases.
Anticancer Activity
Fluorinated triazoles have been explored for their anticancer properties. In particular, studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 16.6 |
| PC-3 (prostate cancer) | 31.6 |
| HepG2 (liver cancer) | 25.0 |
These findings indicate that the incorporation of fluorine into the triazole structure may enhance anticancer activity due to improved membrane permeability and binding affinity to target enzymes.
Case Studies
A recent case study focused on synthesizing new derivatives of triazoles containing various substituents. Among these compounds, those with similar structures to this compound exhibited promising biological profiles. The study highlighted:
- Toxicity Assessment : Compounds showed low toxicity in PBMC cultures.
- Cytokine Modulation : Significant inhibition of TNF-α production was observed.
These results support the potential therapeutic applications of triazole derivatives in inflammatory and infectious diseases.
Q & A
Q. What synthetic methodologies are effective for preparing 3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole?
- Methodological Answer : A two-step synthesis is recommended:
Core Triazole Formation : React 1,2,4-triazole derivatives with brominating agents (e.g., NBS or Br₂ in acetic acid) to introduce bromine at positions 3 and 2. Optimize stoichiometry to avoid over-bromination.
Functionalization : Introduce the 2-(4-fluorophenoxy)ethyl group via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF or DMSO) with a base (K₂CO₃) to facilitate alkylation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Key Variables : Reaction temperature (80–100°C), time (12–24 hours), and molar ratios (1:1.2 triazole:alkylating agent).
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenoxyethyl group (δ 4.5–4.8 ppm for –OCH₂CH₂– and δ 6.8–7.2 ppm for aromatic protons). Triazole protons appear at δ 8.0–8.5 ppm .
- FT-IR : Look for C-Br stretches (500–600 cm⁻¹) and C-N triazole vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₁₀H₈Br₂FN₃O).
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
- Storage : Keep in a desiccator at 2–8°C, away from light and moisture .
- Emergency Response : For skin contact, rinse with 10% ethanol/water; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of the triazole core be addressed?
- Methodological Answer :
- Mechanistic Insight : Use DFT calculations to predict electron density distribution on the triazole ring. Bromination favors positions with higher electron density.
- Experimental Optimization : Adjust brominating agents (e.g., Br₂ vs. NBS) and reaction solvents (acetic acid vs. DCM). Monitor reaction progress via TLC (silica gel, 1:1 hexane:EtOAc) .
Data Table :
| Brominating Agent | Solvent | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Br₂ | AcOH | 18 | 65 | 3,5-dibromo |
| NBS | DCM | 24 | 45 | Mixed isomers |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Bioassay Design : Standardize assays (e.g., MIC for antimicrobial studies; IC₅₀ for cytotoxicity) using reference strains (e.g., S. aureus ATCC 25923).
- Structural-Activity Analysis : Compare with analogs (e.g., 3,5-dichloro or non-fluorinated derivatives) to isolate the role of bromine and fluorophenoxy groups .
Example : A 2024 study found 3,5-dibromo triazoles showed 2x higher antifungal activity than dichloro analogs, but cytotoxicity varied by cell line .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to fungal CYP51 (target for azole antifungals). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of triazole-enzyme complexes .
Key Metric : Binding energy ≤ -7.0 kcal/mol suggests high affinity.
Methodological Challenges & Solutions
Q. Why do crystallization attempts for X-ray analysis fail, and how can this be mitigated?
- Methodological Answer :
- Issue : Low solubility in common solvents (e.g., EtOH, acetone).
- Solution : Use mixed solvents (DMSO:water 1:4) or slow evaporation at 4°C. For stubborn cases, co-crystallize with thiourea or use seeding techniques .
Q. How to optimize reaction yields when scaling up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
